[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine
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Overview
Description
[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a brominated methoxyphenyl group attached to a sulfonyl-pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenyl followed by sulfonylation and subsequent coupling with 3-pyridylamine. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated methoxyphenyl group may also contribute to its biological activity by interacting with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine
- [(4-Chloro-2-methoxyphenyl)sulfonyl]-3-pyridylamine
- [(4-Fluoro-2-methoxyphenyl)sulfonyl]-3-pyridylamine
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C12H11BrN2O3S |
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Molecular Weight |
343.20 g/mol |
IUPAC Name |
4-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-11-7-9(13)4-5-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 |
InChI Key |
ODOBGIAHBUQPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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